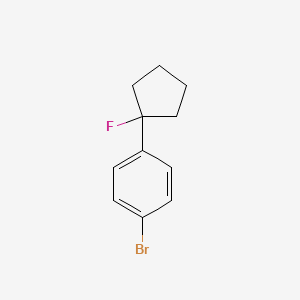

1-Bromo-4-(1-fluorocyclopentyl)benzene

Description

1-Bromo-4-(1-fluorocyclopentyl)benzene is an aromatic bromine-containing compound with a fluorinated cyclopentyl substituent. The fluorine atom on the cyclopentyl ring introduces electronegativity, altering electronic properties and reactivity compared to non-fluorinated analogs. This compound likely serves as an intermediate in pharmaceuticals or materials science, where fluorination enhances metabolic stability or modulates electronic behavior .

Properties

Molecular Formula |

C11H12BrF |

|---|---|

Molecular Weight |

243.11 g/mol |

IUPAC Name |

1-bromo-4-(1-fluorocyclopentyl)benzene |

InChI |

InChI=1S/C11H12BrF/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8H2 |

InChI Key |

ZTWQVXUWXQPOPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-fluorocyclopentyl)benzene can be synthesized through a multi-step process involving the bromination of fluorocyclopentylbenzene. The reaction typically requires a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide to facilitate the bromination process . The reaction conditions often involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-fluorocyclopentyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form the corresponding cyclopentylbenzene derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products Formed:

- Substitution reactions yield various substituted benzene derivatives.

- Coupling reactions produce biaryl compounds.

- Reduction reactions result in cyclopentylbenzene derivatives.

Scientific Research Applications

1-Bromo-4-(1-fluorocyclopentyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used as an intermediate in the synthesis of potential drug candidates.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Agrochemicals: The compound may be utilized in the synthesis of agrochemical intermediates.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-fluorocyclopentyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and fluorocyclopentyl groups. This activation facilitates electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Electronic Features

Fluorination and substituent geometry critically influence reactivity and physical properties. Key comparisons include:

1-Bromo-4-cyclopentylbenzene

- Structure: Non-fluorinated cyclopentyl group.

- Higher lipophilicity compared to fluorinated analogs may affect solubility .

1-Bromo-4-(trifluoromethyl)benzene

- Structure : Trifluoromethyl (-CF₃) group.

- Impact : The strong electron-withdrawing -CF₃ group activates the aryl bromide for nucleophilic substitution or coupling reactions. This contrasts with the milder electron-withdrawing effect of the fluorocyclopentyl group .

1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene

- Structure : Cyclopropane ring with -CF₃.

- Impact : The strained cyclopropane ring increases reactivity, while -CF₃ enhances electrophilicity. The target compound’s cyclopentyl group offers less strain but greater steric bulk .

1-Bromo-4-(difluoromethoxy)benzene

- Structure : Difluoromethoxy (-OCF₂) group.

- Impact : The -OCF₂ group is both electron-withdrawing and sterically accessible, enabling regioselective coupling reactions. The fluorocyclopentyl group may impose greater steric hindrance .

Reactivity

- Cross-Coupling: Fluorinated cyclopentyl groups may moderately activate the aryl bromide for Suzuki or Sonogashira coupling (cf. 1-bromo-4-(3-thienyl)benzene in ). Steric hindrance from the cyclopentyl ring could slow reaction kinetics compared to smaller substituents like -CF₃ .

- Electrophilic Substitution : The fluorine atom directs electrophiles to specific positions on the benzene ring, similar to 1-bromo-4-(difluoromethoxy)benzene in .

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.